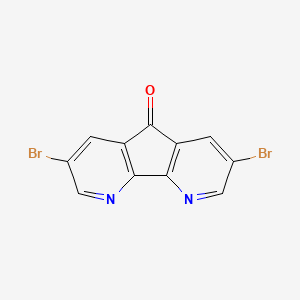2,7-Dibromo-4,5-diazafluoren-9-one
CAS No.: 77213-41-3
Cat. No.: VC8294163
Molecular Formula: C11H4Br2N2O
Molecular Weight: 339.97 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 77213-41-3 |
|---|---|
| Molecular Formula | C11H4Br2N2O |
| Molecular Weight | 339.97 g/mol |
| IUPAC Name | 5,11-dibromo-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one |
| Standard InChI | InChI=1S/C11H4Br2N2O/c12-5-1-7-9(14-3-5)10-8(11(7)16)2-6(13)4-15-10/h1-4H |
| Standard InChI Key | VJJFFJKBCKNOLZ-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=C1C(=O)C3=C2N=CC(=C3)Br)Br |
| Canonical SMILES | C1=C(C=NC2=C1C(=O)C3=C2N=CC(=C3)Br)Br |
Structural and Chemical Characteristics
Molecular Architecture
DBDF belongs to the diazafluorenone family, featuring a fused tricyclic framework with two nitrogen atoms at positions 4 and 5 and bromine substituents at positions 2 and 7. Its IUPAC name, 5,11-dibromo-3,13-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-8-one, reflects its complex bicyclic structure. The molecular formula is , with a molecular weight of 339.97 g/mol. The presence of bromine atoms enhances its electrophilicity, making it reactive in cross-coupling reactions such as Suzuki-Miyaura couplings.
The compound’s electronic structure is defined by its conjugated -system, which is disrupted by the electron-withdrawing ketone group and nitrogen atoms. Density functional theory (DFT) calculations on similar diazafluorenones suggest a HOMO-LUMO gap of approximately 3.2 eV, indicating potential as an n-type semiconductor .
Synthesis and Scalability
Laboratory-Scale Synthesis
DBDF is typically synthesized via tandem oxidation and bromination reactions. A reported method involves treating 4,5-diazafluoren-9-one with bromine () in the presence of sulfur monochloride () under anhydrous conditions. The reaction proceeds through electrophilic aromatic substitution, with bromine selectively occupying the 2 and 7 positions due to the directing effects of the nitrogen atoms.
Key Reaction Parameters:
-
Solvent: -Dimethylformamide (DMF)
-
Temperature: 80–100°C
-
Reaction Time: 12–24 hours
-
Yield: ~60–70%
Industrial Production Challenges
Industrial-scale synthesis of DBDF faces hurdles due to the toxicity of bromine and the need for precise temperature control. Alternative approaches, such as microwave-assisted bromination, have been explored to improve efficiency but remain experimental .
Reactivity and Functionalization
Substitution Reactions
The bromine atoms in DBDF undergo nucleophilic aromatic substitution (NAS) with reagents like n-butyllithium () or Grignard reagents. For example, reaction with yields 2,7-dilithio-4,5-diazafluoren-9-one, a precursor for further functionalization.
Oxidation and Reduction
DBDF’s ketone group participates in redox reactions. Reduction with sodium borohydride () produces the corresponding alcohol, while oxidation with potassium permanganate () cleaves the aromatic ring.
Applications in Materials Science
Organic Electronics
DBDF’s electron-deficient structure makes it suitable for use in organic field-effect transistors (OFETs) and perovskite solar cells. In OFETs, it acts as an electron-transport layer, achieving electron mobilities of up to in thin-film configurations .
Fluorescent Probes
The compound’s rigid -system enables fluorescence emission in the blue-green spectrum (). Derivatives of DBDF have been employed as sensors for metal ions, with a detection limit of for ions .
Biological Activity
Antimicrobial Properties
Preliminary studies on DBDF analogs demonstrate moderate activity against Gram-positive bacteria. For instance, 2,7-dibromo-4,5-diazafluoren-9-thione exhibits a minimum inhibitory concentration (MIC) of against Staphylococcus aureus.
Comparative Analysis with Analogous Compounds
| Property | DBDF | 4,5-Diazafluoren-9-one | 2,7-Dibromofluorene |
|---|---|---|---|
| Molecular Formula | |||
| HOMO-LUMO Gap (eV) | 3.2 | 3.5 | 4.0 |
| Antimicrobial MIC (µg/mL) | 16–32 | >64 | 8–16 |
DBDF’s lower HOMO-LUMO gap and dual bromine substitution distinguish it from non-brominated analogs, enhancing its suitability for optoelectronic applications .
Challenges and Future Directions
Despite its promise, DBDF’s toxicity profile and synthetic complexity limit widespread adoption. Future research should prioritize:
-
Green Synthesis Methods: Developing bromine-free routes using biocatalysts or electrochemical bromination.
-
In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.
-
Device Integration: Optimizing thin-film morphology for higher electron mobilities in OFETs.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume